Methyl 3-(dimethylamino)-2-isocyanoacrylate Methyl 3-(dimethylamino)-2-isocyanoacrylate
Brand Name: Vulcanchem
CAS No.: 113212-14-9
VCID: VC0054277
InChI: InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3/b6-5+
SMILES: CN(C)C=C(C(=O)OC)[N+]#[C-]
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

Methyl 3-(dimethylamino)-2-isocyanoacrylate

CAS No.: 113212-14-9

Cat. No.: VC0054277

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(dimethylamino)-2-isocyanoacrylate - 113212-14-9

Specification

CAS No. 113212-14-9
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate
Standard InChI InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3/b6-5+
Standard InChI Key FREGRQYTSPAJDX-AATRIKPKSA-N
Isomeric SMILES CN(C)/C=C(\C(=O)OC)/[N+]#[C-]
SMILES CN(C)C=C(C(=O)OC)[N+]#[C-]
Canonical SMILES CN(C)C=C(C(=O)OC)[N+]#[C-]

Introduction

Chemical Properties and Structural Characteristics

Basic Identifiers and Physical Properties

Methyl 3-(dimethylamino)-2-isocyanoacrylate is a yellow crystalline powder with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Key physical properties include:

PropertyValueSource
Melting Point61.0–67.0°C
Solubility in WaterInsoluble
Purity≥95% (GC)
Storage Conditions-20°C (inert atmosphere)
SMILESCN(C)C=C(C(=O)OC)[N+]#[C-]

The compound’s structure includes an isocyano (-N≡C) group, a dimethylamino substituent, and a methyl ester moiety, which collectively enable its reactivity in diverse synthetic contexts .

Spectroscopic and Analytical Data

  • Infrared (IR) Spectrum: Authentic spectra confirm the presence of functional groups, including C=O and C≡N stretches .

  • IUPAC Name: Methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate .

Synthesis and Preparation

Conventional Solution-Phase Synthesis

The compound is synthesized via phosphoryl chloride (POCl₃)-mediated reactions. A common protocol involves:

  • Starting Material: Methyl 3-(dimethylamino)-2-propenoate.

  • Reaction Conditions: Treatment with POCl₃ and triethylamine in dichloromethane, followed by tert-butyl isocyanide addition. This method yields the desired isocyanide through a two-step process involving chlorination and subsequent isocyanide substitution.

Solid-Phase Synthesis for Polymer-Bound Derivatives

A polymer-bound variant enhances purification efficiency and automation compatibility. Key steps include:

  • Resin Functionalization: Loading of the precursor onto a solid support.

  • Isocyanide Formation: Reaction with isocyanide donors under controlled conditions .
    This approach reduces solvent usage and improves scalability, particularly in combinatorial chemistry applications .

Applications in Organic Synthesis

Multicomponent Reactions (MCRs)

Methyl 3-(dimethylamino)-2-isocyanoacrylate serves as a bifunctional reagent in MCRs, participating as both a nucleophile and electrophile. Key reactions include:

Passerini Three-Component Reaction (P-3CR)

The compound reacts with aldehydes and carboxylic acids to form α-acidic amides, leveraging its isocyanide functionality to mediate cyclization.

Ugi Four-Component Reaction (Ugi-4CR)

In Ugi-4CR, the reagent combines with amines, carbonyl compounds, and isocyanides to generate peptide-like structures. Its dimethylamino group facilitates electron-rich environments, enhancing reactivity .

Thiazole Synthesis

A notable application is the polymer-bound synthesis of thiazoles via MCRs. The resin-bound isocyanide reacts with thiols and aldehydes to produce thiazole derivatives, which are released post-reaction for analysis .

Role in Heterocyclic Chemistry

The compound’s versatility extends to:

  • Pyrazole Formation: Through cycloaddition with diazo compounds.

  • Oxazole Derivatives: Via condensation with hydroxylamine derivatives.

Hazard CategoryHazard StatementsPrecautionary Statements
Acute Oral ToxicityH302: Harmful if swallowedP261: Avoid breathing dust/fume
Acute Dermal ToxicityH312: Harmful in contact with skinP264: Wash hands thoroughly
Eye IrritationH319: Causes serious eye irritationP280: Wear protective gloves/eye protection
Respiratory IrritationH335: May cause respiratory irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water
SupplierPurityPackagingPrice Range (USD)
Thermo Scientific96%250 mg–5 g (glass)32.40–485.42€
VulcanchemResearchVariesInquiry-based
Ambeed≥95%CustomizableVIP pricing

Recent Developments (2023–2025)

  • Polymer-Bound Variants: Continued optimization for automated synthesis .

  • Thiazole Libraries: Applications in drug discovery for antimicrobial and anticancer agents .

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